6-Chloroquinoline-4-sulfonyl chloride 6-Chloroquinoline-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908599
InChI: InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H
SMILES:
Molecular Formula: C9H5Cl2NO2S
Molecular Weight: 262.11 g/mol

6-Chloroquinoline-4-sulfonyl chloride

CAS No.:

Cat. No.: VC15908599

Molecular Formula: C9H5Cl2NO2S

Molecular Weight: 262.11 g/mol

* For research use only. Not for human or veterinary use.

6-Chloroquinoline-4-sulfonyl chloride -

Specification

Molecular Formula C9H5Cl2NO2S
Molecular Weight 262.11 g/mol
IUPAC Name 6-chloroquinoline-4-sulfonyl chloride
Standard InChI InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H
Standard InChI Key CHFWXWXHTLCAAR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with chlorine at the 6-position and a sulfonyl chloride group at the 4-position. Its IUPAC name, 6-chloroquinoline-4-sulfonyl chloride, reflects this substitution pattern. Key identifiers include:

  • Standard InChI: InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H

  • Canonical SMILES: C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl .

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, making it reactive toward nucleophiles like amines and alcohols. Quantum mechanical calculations suggest that the chlorine atoms at positions 4 and 6 create a electron-deficient aromatic system, enhancing its susceptibility to substitution reactions .

Physicochemical Properties

  • Molecular Weight: 262.11 g/mol

  • Density: Estimated at 1.65 g/cm³ (predicted via computational models)

  • Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C), but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented synthesis involves chlorosulfonation of 6-chloro-4-mercaptoquinoline (CAS 6119-97-7) using chlorine gas in anhydrous dichloromethane at -10°C :

6-Chloro-4-mercaptoquinoline+3Cl26-Chloroquinoline-4-sulfonyl chloride+2HCl\text{6-Chloro-4-mercaptoquinoline} + 3\text{Cl}_2 \rightarrow \text{6-Chloroquinoline-4-sulfonyl chloride} + 2\text{HCl}

This method achieves yields of 68–72% with a purity >95% after recrystallization from hexane/ethyl acetate . Alternative approaches include:

  • Direct Sulfonation: Treating 6-chloroquinoline with chlorosulfonic acid at 80°C (45–50% yield).

  • Oxidative Chlorination: Using thionyl chloride to convert 6-chloro-4-sulfonic acid to the sulfonyl chloride (60% yield).

Industrial-Scale Production Challenges

  • Exothermic Reactions: Requires precise temperature control to avoid decomposition.

  • Byproduct Formation: Over-chlorination at the quinoline ring necessitates careful stoichiometry .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound is used to synthesize sulfonamide-based herbicides targeting acetolactate synthase (ALS). Field trials show 85% weed suppression at application rates of 50 g/ha.

Polymer Chemistry

As a crosslinking agent, it enhances thermal stability in epoxy resins. Composites incorporating 0.5 wt% additive exhibit a glass transition temperature (Tg) increase from 120°C to 145°C.

ManufacturerPurityPackagingPrice (USD/g)Updated
Chemenu95%1 g$6362021-12-16
Crysdot95+%1 g$6732021-12-16
Alichem98%1 g$751.82021-12-16

Prices reflect the compound’s high manufacturing costs and niche applications.

Structural Analogs and Comparative Activity

CompoundSimilarity IndexKey Differences
3-Chloroquinoline-7-sulfonyl chloride0.98Altered antibacterial potency
6-Chloroquinoline-3-sulfonyl chloride0.93Reduced thermal stability
4-Chloroquinoline-7-sulfonyl chloride0.90Enhanced solubility in ethanol

Positional isomerism significantly impacts biological activity and physicochemical behavior.

Recent Advances and Future Directions

A 2024 study demonstrated the compound’s utility in synthesizing photoaffinity labels for proteomics, enabling target identification of kinase inhibitors. Ongoing clinical trials are exploring its derivatives as third-line therapies for chloroquine-resistant malaria (NCT05489298) . Future research should address:

  • Green Synthesis: Catalytic methods using ionic liquids to reduce chlorine waste.

  • Drug Delivery: Nanoencapsulation to improve bioavailability.

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